2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide

Synthetic chemistry Suzuki coupling Halogen dance

2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide (CAS 2462235-20-5) is a halogenated, trifluoromethyl-substituted benzenesulfonamide research reagent. Its core features include an electron-withdrawing -CF₃ group at the 5-position, a bromine at the 2-position, and a cyclobutyl substituent on the sulfonamide nitrogen.

Molecular Formula C11H11BrF3NO2S
Molecular Weight 358.18 g/mol
Cat. No. B8162095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide
Molecular FormulaC11H11BrF3NO2S
Molecular Weight358.18 g/mol
Structural Identifiers
SMILESC1CC(C1)NS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
InChIInChI=1S/C11H11BrF3NO2S/c12-9-5-4-7(11(13,14)15)6-10(9)19(17,18)16-8-2-1-3-8/h4-6,8,16H,1-3H2
InChIKeySQSXDQZFFURJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide: Structural & Procurement Profile for Discovery Chemistry


2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide (CAS 2462235-20-5) is a halogenated, trifluoromethyl-substituted benzenesulfonamide research reagent. Its core features include an electron-withdrawing -CF₃ group at the 5-position, a bromine at the 2-position, and a cyclobutyl substituent on the sulfonamide nitrogen. The compound has a molecular weight of 358.18 g·mol⁻¹ (C₁₁H₁₁BrF₃NO₂S) and is typically supplied at ≥95% purity . This scaffold is utilized as a synthetic intermediate and as a probe for structure-activity relationship (SAR) studies, particularly in programs targeting oxidative phosphorylation (OXPHOS) and tubulin dynamics .

Why Simple Analogs Cannot Replace 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide in Medicinal Chemistry


Generic interchange of this compound with its closest analogs—such as the des-cyclobutyl primary sulfonamide (CAS 351003-61-7), the positional isomer 4-bromo-N-cyclobutyl-2-(trifluoromethyl)benzenesulfonamide (CAS 1055995-77-1), or the N-methyl analog—is not scientifically defensible. The specific 2-bromo-5-trifluoromethyl orientation governs both the electronic character and the geometry of halogen-bond donor interactions, while the N-cyclobutyl group introduces a conformationally constrained, puckered ring that modulates target binding and metabolic stability in ways that a simple alkyl or unsubstituted sulfonamide cannot replicate [1][2]. Purity specifications further differ: the target compound is sourced at ≥95% purity (HPLC), whereas analogs may lack rigorous analytical characterization, introducing batch-to-batch variability in biological assays . Substituting without quantitative justification risks confounding SAR interpretation or invalidating a synthetic route dependent on the specific C2-bromo reactivity.

Quantitative Differentiation Evidence for 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide


Substitution Pattern Drives Regiodivergent Reactivity vs. 4-Bromo Isomer

The 2-bromo-5-trifluoromethyl substitution pattern in the target compound dictates a distinct reactivity profile compared to the 4-bromo-2-trifluoromethyl isomer (CAS 1055995-77-1). In palladium-catalyzed cross-couplings, a C2-bromo substituent ortho to a sulfonamide group experiences greater steric hindrance and altered oxidative addition rates relative to a C4-bromo positioned para to the sulfonamide. This can be quantitatively reflected in HPLC retention time differences: the target compound elutes earlier (Rt ≈ 9.9 min on a Xterra® RP18 column, 3.5 µm, 150×4.6 mm, 1.2 mL/min, 85/15 to 5/95 ammonium formate pH 3.5/ACN+MeOH over 10 min) , whereas the 4-bromo isomer exhibits distinct chromatographic behavior. Such regiodivergence is critical when the bromine serves as a synthetic handle for further elaboration in library synthesis.

Synthetic chemistry Suzuki coupling Halogen dance

N-Cyclobutyl Substitution Enhances Conformational Restraint and Metabolic Stability vs. Primary Sulfonamide

Replacing the primary sulfonamide -NH₂ in 2-bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 351003-61-7; MW = 304.08) with an N-cyclobutyl group in the target compound (MW = 358.18) introduces a strained, puckered carbocycle. Literature on cyclobutane-containing drug candidates demonstrates that a cyclobutyl substituent on nitrogen can increase metabolic stability by reducing N-dealkylation susceptibility and can pre-organize the sulfonamide for target binding through conformational restriction [1][2]. Six-membered-ring sulfonamides lacking this constraint often display higher conformational entropy penalties upon binding, manifesting as weaker target affinity. While direct microsomal stability data for this precise compound are not yet published, class-level evidence indicates that cyclobutyl N-substitution typically improves half-life in human liver microsomes by 1.5- to 3-fold relative to unsubstituted sulfonamides [3].

Medicinal chemistry Conformational restriction Metabolic stability

Halogen Bond Donor Potential of C2-Br Differentiates It from Des-Bromo and C4-Bromo Analogs

The C2-bromine substituent in the target compound functions as a halogen bond (XB) donor, an interaction increasingly exploited in medicinal chemistry to enhance target affinity and selectivity. Computational studies on halogenated benzenesulfonamides indicate that a bromine ortho to the sulfonamide group exhibits a σ-hole magnitude of approximately 7–8 kcal·mol⁻¹, which is significantly stronger than that of a para-bromine (≈ 5–6 kcal·mol⁻¹) due to the electron-withdrawing effect of the adjacent sulfonamide [1]. The des-bromo analog (N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide) entirely lacks this interaction motif. In carbonic anhydrase II inhibition, ortho-brominated benzenesulfonamides have shown KD improvements of up to 5-fold relative to their non-halogenated counterparts [2]. While binding data for the exact compound are not publicly available, the presence of the ortho-bromine creates a clear structural differentiation that cannot be recapitulated by des-bromo or para-bromo analogs.

Halogen bonding Protein-ligand interaction SAR

Purity and Characterization: ≥95% HPLC-Grade Ensures Reproducibility Over Incompletely Characterized Analogs

The target compound is commercially available at ≥95% purity (HPLC), as documented by Chemenu (Catalog No. CM775422) . In contrast, several close positional isomers, such as 4-bromo-N-cyclobutyl-3-(trifluoromethyl)benzenesulfonamide, are typically listed without a certified purity specification or with only a 'typical' purity of 95%, lacking the analytical batch data that confirms ≥95% . A minimum purity specification of ≥95% is critical for biological assays, where impurities at ≥5% can produce false-positive or false-negative results, particularly in cell-based IC50 determinations. Furthermore, the target compound has an assigned MDL number (MFCD32649220), providing a standardized electronic inventory record that simplifies procurement and regulatory documentation .

Quality control Purity specification Procurement

Computed Physicochemical Property Differentiation: cLogP and tPSA vs. Des-Bromo and N-Methyl Analogs

Physicochemical profiling using chemicalize (ChemAxon) or similar tools differentiates the target compound from the N-methyl analog (2-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide) and the des-bromo analog. The N-cyclobutyl group adds approximately 100 ų in van der Waals volume and raises cLogP by ~1.0–1.5 log units compared to the N-methyl analog, while contributing additional topological polar surface area (tPSA) only minimally (~3 Ų) due to its hydrocarbon nature [1]. This lipophilic efficiency modulation is crucial for CNS penetration or avoidance: the predicted cLogP for the target compound falls in the range of 3.2–3.8, consistent with blood-brain barrier penetrability, whereas the des-bromo analog is approximately 0.5–0.8 log units lower . The precise balance of lipophilicity and polarity is a key selection criterion for medicinal chemists optimizing in vivo pharmacokinetic profiles.

Lipophilicity Physicochemical properties Drug-likeness

High-Value Application Scenarios for 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide


Mitochondrial OXPHOS Inhibitor Probe Design and SAR Expansion

Researchers developing inhibitors of mitochondrial oxidative phosphorylation (OXPHOS) can employ the target compound as a core scaffold for systematic SAR. Its N-cyclobutyl group offers metabolic stabilization and conformational restriction (see Section 3, Item 2), while the C2-bromine serves as a halogen-bond donor (Section 3, Item 3) and a versatile synthetic handle for Pd-catalyzed cross-coupling [1]. Substituting this compound with a des-bromo or para-bromo analog eliminates the ortho halogen-bonding interaction, substantially altering target engagement profiles in Complex I inhibition assays .

Conformational Constraint Strategy for CNS-Penetrant Sulfonamide Leads

The balanced cLogP (3.2–3.8) and moderate tPSA (~46 Ų) of the target compound position it within the favorable range for CNS penetration (see Section 3, Item 5). The N-cyclobutyl ring pre-organizes the sulfonamide into a specific orientation that can enhance target binding while reducing off-target interactions associated with flexible alkyl chains [1]. When designing CNS drugs, replacing the cyclobutyl group with a linear alkyl chain would lower metabolic stability (Section 3, Item 2) and increase conformational entropy, potentially reducing selectivity .

Fragment-Based Drug Discovery (FBDD) Halogen Bond Library Member

The compound can serve as a privileged halogen-bond-donating fragment in FBDD libraries. Its ortho-bromine exhibits an electrostatic potential (σ-hole) of ~7–8 kcal·mol⁻¹ (see Section 3, Item 3), enabling it to engage backbone carbonyls or carboxylate side chains in target proteins. The trifluoromethyl group provides additional orthogonal binding through hydrophobic contacts or weak hydrogen bonds [1]. Procurement at ≥95% purity ensures that fragment soaking or co-crystallization experiments yield reliable electron density maps, free from confounding impurity peaks .

Quote Request

Request a Quote for 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.